4-Hydroxyphenylglyoxal hydrate

Enzyme kinetics Active site mapping Arginine modification

Researchers requiring precise arginine modification quantitation without radioisotopes face limited reagent options with inconsistent kinetics. 4-Hydroxyphenylglyoxal hydrate enables direct spectrophotometric quantitation (ε340 = 1.83 × 10⁴ M⁻¹·cm⁻¹) after gel filtration, eliminating radioactive waste. • 42% faster second-order kinetics vs. phenylglyoxal (15.1 vs. 10.6 M⁻¹·min⁻¹) for accelerated enzyme active site mapping • Largely reversible effects with reduced cytotoxicity vs. PGO, enabling extended electrophysiology protocols • Defined PTP modulation-para-OH substitution determines functional outcome; substitution with PGO yields opposing effects • Validated across multiple protein systems with close agreement to alternative analytical methods Supplied as hydrate solid; ≥95% purity; store at 2-8 °C; global shipping available.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 854670-84-1
Cat. No. B113102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylglyoxal hydrate
CAS854670-84-1
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=O)O.O
InChIInChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
InChIKeyIKKDQJGLFIXJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylglyoxal Hydrate (CAS 854670-84-1): A Chromophoric Arginine-Specific Reagent for Quantitative Protein Modification


4-Hydroxyphenylglyoxal hydrate (CAS 854670-84-1), also referred to as p-hydroxyphenylglyoxal (OH-PGO or HPG), is an aryl glyoxal derivative that functions as a chemical reagent for the specific modification of arginine residues in proteins [1]. The compound is supplied as a hydrate (molecular formula C8H8O4, molecular weight 168.15 g/mol) and is recognized for its ability to react with arginine under mild aqueous conditions (pH 7–9, 25°C), yielding a product with strong absorbance at 340 nm that enables spectrophotometric quantitation of modification extent [2]. This compound serves as an analytical tool in protein chemistry, enzyme active site mapping, and structure-function studies, with its para-hydroxyl substitution conferring distinct physicochemical and reaction properties compared to other arginine-directed reagents [3].

Arginine-specific protein modification reagent for structure-function studies
Spectrophotometric quantitation enabled at 340 nm via defined adduct absorbance
Mild aqueous reaction conditions (pH 7–9, 25 °C) compatible with native protein state

Why 4-Hydroxyphenylglyoxal Hydrate Cannot Be Replaced by Generic Phenylglyoxal or Nitrophenylglyoxal


Despite sharing a common phenylglyoxal core structure and arginine-directed reactivity, the three principal aryl glyoxal reagents—phenylglyoxal (PGO), p-nitrophenylglyoxal (NPGO), and p-hydroxyphenylglyoxal (OH-PGO/HPG)—exhibit fundamentally different physicochemical and functional properties that preclude interchangeable use. Substitution can lead to divergent experimental outcomes due to differences in water solubility (affecting reaction kinetics in aqueous systems), oxidative stability (determining reagent shelf-life and reaction consistency), and, critically, functional modulation of biological targets. Direct comparative studies demonstrate that OH-PGO and PGO produce opposing biological effects on the same target system (mitochondrial permeability transition pore), underscoring that the para-substituent identity determines not merely reaction efficiency but the ultimate biological consequence of arginine modification [1]. These differences necessitate compound-specific validation and make OH-PGO the preferred selection when water solubility, oxidation resistance, and defined spectrophotometric quantitation are required for reproducible arginine modification studies .

Phenylglyoxal (PGO) May produce opposing functional effects on the same arginine residues; PTP modulation direction may reverse.
p-Nitrophenylglyoxal (NPGO) Reported lower resistance to oxidation may reduce shelf-life consistency and batch reproducibility.
Generic aryl glyoxal substitution Differences in water solubility, reaction kinetics, and cellular compatibility may not transfer directly.

Quantitative Differentiation Evidence for 4-Hydroxyphenylglyoxal Hydrate Versus Phenylglyoxal and Nitrophenylglyoxal Analogs


Second-Order Rate Constant Comparison: OH-PGO Versus Phenylglyoxal in L-Phenylalanine Oxidase Inactivation

In a direct head-to-head comparison using L-phenylalanine oxidase from Pseudomonas sp. P-501, both p-hydroxyphenylglyoxal (HPG) and phenylglyoxal (PGO) irreversibly inactivated the enzyme via modification of a single essential arginine residue. HPG exhibited a second-order rate constant of 15.1 M⁻¹·min⁻¹, which is 42% higher than the 10.6 M⁻¹·min⁻¹ measured for PGO under identical conditions [1]. This quantitative difference indicates that HPG modifies the target arginine residue more rapidly than PGO in this enzyme system.

Rate Constant (k₂)
Head-to-head
15.1 M⁻¹·min⁻¹ vs PGO 10.6 M⁻¹·min⁻¹
Reported 42% higher rate supports faster modification workflows
L-phenylalanine oxidase system; single essential arginine
Enzyme kinetics Active site mapping Arginine modification

Comparative Oxidative Stability: OH-PGO Versus p-Nitrophenylglyoxal

Based on class-level inference from validated supplier technical documentation, p-hydroxyphenylglyoxal (HPG) demonstrates superior resistance to oxidation compared to the alternative arginine modifier p-nitrophenylglyoxal (NPGO) [1]. This property is attributed to the differing electronic effects of the para-substituent, where the electron-donating hydroxyl group stabilizes the glyoxal moiety against oxidative degradation relative to the electron-withdrawing nitro group. While quantitative oxidation rate constants are not provided in the available literature, the comparative statement is consistently cited across multiple independent vendor specifications as a selection criterion.

Oxidative Stability
Class-level
Reported higher resistance to oxidation vs NPGO
May support longer shelf-life and batch consistency
Quantitative oxidation rate data not available; supplier-reported
Reagent stability Oxidation resistance Protein chemistry

Spectrophotometric Quantitation Precision: Defined Molar Absorption Coefficient for OH-PGO-Arginine Adduct

p-Hydroxyphenylglyoxal reacts with arginine residues in proteins to yield a single product that can be quantitated spectrophotometrically. The extent of modification is determined at 340 nm using a molar absorption coefficient (ε) of 1.83 × 10⁴ M⁻¹·cm⁻¹ for the OH-PGO-arginine adduct at pH 9.0 and 25°C following removal of excess reagent by gel filtration [1]. Under these conditions (pH 7–9, 25°C), complete modification of Nα-citraconyl-L-arginine was achieved within 60 minutes with less than 5% modification of other common amino acid side chains, confirming both quantitative reliability and high arginine selectivity [1].

Molar Absorptivity
Reported
ε₃₄₀ = 1.83 × 10⁴ M⁻¹·cm⁻¹
Supports direct spectrophotometric quantitation without radiolabeling
pH 9.0, 25 °C, after gel filtration; high arginine selectivity confirmed
Spectrophotometry Quantitative protein modification Analytical biochemistry

Reagent Water Solubility Comparison: OH-PGO Versus Phenylglyoxal

Based on class-level inference from supplier technical documentation, p-hydroxyphenylglyoxal (HPG) exhibits greater water solubility than the unsubstituted parent compound phenylglyoxal (PGO) [1]. This solubility differential is attributed to the presence of the para-hydroxyl group, which introduces hydrogen-bonding capacity and increases overall molecular polarity. While quantitative solubility values (e.g., mg/mL in water) are not provided in the available literature, the comparative statement is consistently cited across multiple independent vendor specifications.

Water Solubility
Class-level
Reported higher water solubility vs PGO
May support aqueous stock preparation without organic co-solvents
Numerical solubility values not available; supplier-reported
Aqueous solubility Reagent formulation Bioconjugation

Functional Divergence in Mitochondrial Permeability Transition Pore Modulation: OH-PGO Induces Opening Whereas PGO Induces Closing

In a direct comparative study of mitochondrial permeability transition pore (PTP) regulation, chemical modification with p-hydroxyphenylglyoxal (OH-PGO) and phenylglyoxal (PGO) produced opposing functional outcomes. OH-PGO modification resulted in PTP opening, dramatically sensitizing pore opening triggered by depolarization even in the presence of EGTA [1]. In contrast, PGO modification decreased Ca²⁺ sensitivity and stabilized the PTP in the closed conformation [1]. Sequential modification experiments revealed that the ultimate PTP state depended on the order of reagent addition, confirming that both reagents modify the same arginine residues (with 2:1 reaction stoichiometry) but produce functionally divergent adduct conformations [1].

PTP Modulation
Head-to-head
OH-PGO:PTP opening
PGO:PTP closing
Opposing functional effects on same arginine residues; reagent selection determines biological outcome
Isolated mitochondria; sequential modification confirms shared target residues
Mitochondrial biology Permeability transition pore Ligand-selective modulation

Reagent Cytocompatibility: OH-PGO Causes Less Cellular Damage Than Phenylglyoxal in Neuronal Preparations

In a study examining the effects of arginine-specific reagents on ionic currents in frog myelinated nerve fibers, external application of phenylglyoxal markedly reduced sodium current (INa) but caused significant fiber loss during or shortly after treatment, indicating substantial cellular damage [1]. In direct comparison, external hydroxyphenylglyoxal at 20 mM reduced INa to 28.3% of control values, while external nitrophenylglyoxal at 10 mM reduced INa to 34.5% [1]. Critically, the study explicitly notes that nitrophenylglyoxal and hydroxyphenylglyoxal were "less damaging than phenylglyoxal," with the effect of hydroxyphenylglyoxal described as "to a large extent reversible" in contrast to the largely irreversible damage caused by PGO [1]. Hydroxyphenylglyoxal (20 mM) reduced the on-response of gating current (Igat) to 62.5% of control, which was substantially less than its effect on INa, suggesting differential sensitivity of channel functional domains [1].

Neuronal Compatibility
Head-to-head
OH-PGO:reported largely reversible
PGO:largely irreversible damage
May support electrophysiology protocols requiring preserved cell viability
Frog myelinated nerve; INa and Igat measurements; OH-PGO at 20 mM
Electrophysiology Ion channel pharmacology Neuronal membrane studies

Defined Research Applications Where 4-Hydroxyphenylglyoxal Hydrate Provides Documented Technical Advantage


Quantitative Stoichiometric Determination of Essential Arginine Residues in Purified Proteins

Investigators requiring precise determination of the number of arginine residues modified in a protein without reliance on radioisotopic labeling should select 4-hydroxyphenylglyoxal hydrate. The compound's reaction with arginine produces a single product with a validated molar absorption coefficient of ε340 = 1.83 × 10⁴ M⁻¹·cm⁻¹, enabling direct spectrophotometric quantitation following gel filtration removal of excess reagent [1]. This method has been validated across multiple protein systems and shows close agreement with results obtained through alternative analytical approaches, providing a cost-effective, non-radioactive alternative for arginine stoichiometry studies [1].

Enzyme Active Site Mapping Requiring Rapid Arginine Modification Kinetics

For studies involving the identification and characterization of essential arginine residues in enzyme active sites—particularly where substrate protection assays are employed—4-hydroxyphenylglyoxal hydrate offers a kinetic advantage. In direct comparison with phenylglyoxal using L-phenylalanine oxidase, HPG demonstrated a 42% higher second-order rate constant (15.1 versus 10.6 M⁻¹·min⁻¹), enabling faster modification under equivalent conditions [2]. This accelerated kinetics is particularly valuable when studying enzymes with limited stability or when conducting competitive protection experiments requiring defined time points.

Mitochondrial Permeability Transition Pore Studies Requiring Pore Opening Induction

Researchers investigating the mitochondrial permeability transition pore (PTP) should note that p-hydroxyphenylglyoxal and phenylglyoxal produce functionally opposing effects on the same target arginine residues. Whereas phenylglyoxal modification stabilizes the PTP in a closed conformation, p-hydroxyphenylglyoxal induces PTP opening and dramatically sensitizes pore opening triggered by depolarization, even in the presence of EGTA [3]. Studies aimed at characterizing PTP opening mechanisms or identifying pore components via arginine modification therefore require OH-PGO specifically; substitution with PGO would yield contrary results and confound data interpretation.

Electrophysiological Studies Requiring Reversible Arginine Modification with Preserved Cell Viability

In patch-clamp electrophysiology or other intact-cell electrophysiological recordings where arginine modification is required but irreversible cellular damage would compromise experimental completion, 4-hydroxyphenylglyoxal hydrate is the indicated aryl glyoxal reagent. Comparative data from frog myelinated nerve preparations demonstrate that while phenylglyoxal causes substantial fiber loss and largely irreversible damage, hydroxyphenylglyoxal produces effects that are "to a large extent reversible" and is explicitly noted as "less damaging" [4]. This differential cytotoxicity enables extended recording protocols and sequential modification-washout experimental designs that would be precluded with phenylglyoxal.

Application
Selection Property
Validation Focus
Arginine stoichiometry determination
Reported molar absorptivity at 340 nm for direct quantitation
Spectrophotometric adduct verification after gel filtration
Enzyme active site mapping
Reported higher modification rate constant vs phenylglyoxal
Substrate protection assay compatibility and kinetic time-course review
Mitochondrial PTP opening studies
OH-PGO-specific PTP opening induction
PTP opening confirmation with depolarization trigger, EGTA present
Electrophysiology protocols
Reported reversible arginine modification profile
Cell viability assessment during extended recording protocols

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